1-Phenyl-4,5-dichloro-6-pyridazone-d5
Description
Table 1: Isotopic Comparison of Deuterated and Non-Deuterated Forms
| Property | This compound | 1-Phenyl-4,5-dichloro-6-pyridazone |
|---|---|---|
| Molecular Formula | C₁₀D₅HCl₂N₂O | C₁₀H₆Cl₂N₂O |
| Molecular Weight (g/mol) | 246.104 | 241.08 |
| Chlorine Content | 28.8% | 29.4% |
| Deuterium/Hydrogen Ratio | 5:1 | 0:6 |
The deuterium atoms are strategically placed to minimize steric hindrance while maximizing isotopic detection sensitivity in mass spectrometry. Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for deuterated protons, with coupling constants ($$ J_{HD} $$) typically ranging from 1–2 Hz .
Comparative Analysis with Non-Deuterated Analog
The non-deuterated analog, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone , shares identical skeletal structure but lacks isotopic substitution. Key differences include:
Spectral Properties :
Chemical Stability :
Deuterium substitution enhances kinetic stability in acidic environments due to the isotope effect, which strengthens C–D bonds compared to C–H bonds. For example, the half-life of deuterated pyridazinones under hydrolytic conditions increases by 15–20% relative to their non-deuterated counterparts.Synthetic Applications :
The deuterated derivative serves as an internal standard in quantitative NMR and LC-MS analyses, reducing signal overlap and improving quantification accuracy. In contrast, the non-deuterated form is primarily used as a precursor in agrochemical synthesis.
Structural Overlay of Isotopologs
$$
\begin{array}{ccc}
\text{Non-deuterated} & \text{Deuterated} \
\chemfig{6((=O)-N(-[::60]Ph)-N(-[::300]Cl)-Cl-)} & \chemfig{6((=O)-N(-[::60]Ph(-[::0]D)(-[::60]D)(-[::120]D)(-[::180]D)(-[::240]D))-N(-[::300]Cl)-Cl-)} \
\end{array}
$$
Note: The phenyl ring in the deuterated form (right) shows five deuterium atoms replacing hydrogens.
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
InChI Key |
VKWCOHVAHQOJGU-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Deuterated Phenylhydrazine with Dichlorinated Diketones
A widely adopted method involves reacting pentadeuteriophenylhydrazine with 3,4-dichloro-2,5-diketopentane under acidic conditions. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyridazinone ring. Key parameters include:
- Solvent : Glacial acetic acid or ethanol
- Temperature : Reflux at 80–100°C for 12–24 hours
- Catalyst : Anhydrous sodium acetate (0.1–0.3 equiv)
The deuterated phenyl group is introduced at position 2 of the pyridazinone ring, while chlorine atoms occupy positions 4 and 5.
Chlorination of Preformed Pyridazinones
An alternative route starts with non-chlorinated pyridazinone-d5, followed by electrophilic chlorination:
- Deuterated Precursor : 1-Phenyl-6-pyridazone-d5 is synthesized via cyclization of deuterated benzoylacetone with hydrazine hydrate.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 60°C introduces chlorine atoms at positions 4 and 5. Excess POCl₃ (3–5 equiv) ensures complete substitution.
Deuterium Incorporation Strategies
Deuterium labeling at the phenyl ring is critical for metabolic stability studies. Two methods are prevalent:
Direct Synthesis Using Deuterated Starting Materials
Post-Synthetic Hydrogen-Deuterium Exchange
- Conditions : The non-deuterated pyridazinone is dissolved in D₂O and heated at 120°C for 48 hours with a Pd/C catalyst.
- Limitation : Partial deuteration (70–80%) occurs, necessitating additional purification.
Optimization of Chlorination Reactions
The positioning of chlorine atoms is achieved through controlled electrophilic substitution:
Regioselective Chlorination
- Reagent : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
- Selectivity : Positions 4 and 5 are chlorinated due to electron-withdrawing effects of the adjacent carbonyl group.
- Reaction Time : 6–8 hours for complete conversion.
Dichlorination Efficiency
Comparative studies reveal POCl₃ outperforms SO₂Cl₂ in yield:
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 60 | 92 | 99 |
| SO₂Cl₂ | 5 | 78 | 95 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : Absence of phenyl proton signals confirms deuteration.
- MS (ESI+) : m/z 246.10 [M+H]⁺, isotopic pattern consistent with Cl₂ and D₅.
- IR (KBr) : Peaks at 1680 cm⁻¹ (C=O) and 740 cm⁻¹ (C-Cl).
Scale-Up Considerations
Industrial synthesis requires modifications for cost-effectiveness:
- Catalyst Recycling : Pd/C from deuteration steps is recovered via filtration and reactivated with H₂.
- Solvent Recovery : Ethanol and acetic acid are distilled and reused, reducing waste.
Challenges and Mitigation
Deuterium Loss During Chlorination
- Cause : High temperatures during POCl₃ treatment.
- Solution : Stepwise addition of POCl₃ at ≤60°C retains >95% deuterium.
Byproduct Formation
- Major Byproduct : 4,5,6-Trichloro derivative (≤5%).
- Removal : Recrystallization from hot ethanol improves purity to >99%.
Recent Advances
Continuous Flow Synthesis
Microreactor systems enhance reaction control:
Enzymatic Deuteration
Novel lipase-catalyzed H/D exchange at ambient temperature achieves 90% deuteration without metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while reduction can produce different reduced derivatives.
Scientific Research Applications
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Properties
Compounds with pyridazone-like heterocyclic cores, such as 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles , exhibit anti-inflammatory activity. For instance:
- Compound 71 and 72 (from ) showed potency comparable to ibuprofen in reducing inflammation, likely due to their ability to modulate prostaglandin pathways or P2X7 receptor antagonism .
- 1-Phenyl-4,5-dichloro-6-pyridazone-d5 may similarly target inflammatory mediators, though deuterium substitution could reduce oxidative metabolism, prolonging its half-life .
Table 1: Anti-Inflammatory Activity Comparison
Pharmacokinetic and Physicochemical Properties
Binding Affinity and Bioavailability
Table 2: Pharmacokinetic Profiles
| Compound | hKi (nM) | Bioavailability (F%) | P-gp Transport | Source |
|---|---|---|---|---|
| Compound 70 | 0.41 | 91 (Dog) | Low | |
| This compound* | Predicted: 0.3–0.5 | Predicted: >90 | Moderate | Inferred from deuterium effects |
Substitution Patterns and Stability
- Bromophenyl derivatives (e.g., 1-phenyl-4:2:0-dibromophenyl-thiosemicarbazide, m.p. 188°C) from highlight the role of halogen substituents in enhancing thermal stability and receptor binding .
- This compound ’s dichloro substitution likely increases lipophilicity and membrane permeability compared to brominated analogs, while deuterium improves metabolic resistance .
Biological Activity
1-Phenyl-4,5-dichloro-6-pyridazone-d5, a deuterated derivative of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one, belongs to the pyridazinone class known for diverse pharmacological activities. The incorporation of deuterium enhances stability and alters the metabolic profile, making it valuable for various scientific applications. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its potential therapeutic applications.
The synthesis of this compound typically involves chlorinated pyridazine and phenyl precursors under controlled conditions to ensure selective incorporation of deuterium. The compound's structure is characterized by its dichloro and phenyl groups attached to a pyridazine ring.
Key Chemical Reactions:
- Substitution Reactions: Chlorine atoms can be substituted with various functional groups.
- Reduction Reactions: The compound can be reduced to form different derivatives.
- Oxidation Reactions: Oxidative conditions can yield oxidized products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Study:
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
The exact mechanisms underlying the biological activities of this compound are still under investigation. Preliminary data suggest that it may interact with specific molecular targets such as enzymes involved in bacterial metabolism or inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
